molecular formula C15H10N2O4 B12504192 3-(furan-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(furan-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12504192
M. Wt: 282.25 g/mol
InChI Key: HGAMBGHEYCKMTR-UHFFFAOYSA-N
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Description

5-(furan-2-ylmethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex organic compound characterized by its unique tricyclic structure. This compound features a furan ring, a diazatricyclic core, and an oxa bridge, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-ylmethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves multi-step organic reactions. The process often starts with the preparation of the furan ring, followed by the construction of the diazatricyclic core. Common reagents used in these reactions include furan-2-carbaldehyde, amines, and various catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-ylmethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),10,12-tetraene-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and the diazatricyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted furan derivatives, dihydrofuran compounds, and functionalized diazatricyclic structures.

Scientific Research Applications

5-(furan-2-ylmethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),10,12-tetraene-4,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(furan-2-ylmethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),10,12-tetraene-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(furan-2-ylmethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),10,12-tetraene-4,6-dione stands out due to its unique tricyclic structure and the presence of both furan and diazatricyclic moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H10N2O4/c18-14-13-12(10-5-1-2-6-11(10)21-13)16-15(19)17(14)8-9-4-3-7-20-9/h1-7H,8H2,(H,16,19)

InChI Key

HGAMBGHEYCKMTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)CC4=CC=CO4

Origin of Product

United States

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